![molecular formula C13H12N2O2 B1417221 N'-hydroxy-3-phenoxybenzene-1-carboximidamide CAS No. 1094355-58-4](/img/structure/B1417221.png)
N'-hydroxy-3-phenoxybenzene-1-carboximidamide
Overview
Description
“N’-hydroxy-3-phenoxybenzene-1-carboximidamide” is a compound with the CAS Number 1094355-58-4 . It has a molecular weight of 228.25 and is typically found in powder form . Its IUPAC name is N’-hydroxy-3-phenoxybenzenecarboximidamide .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-3-phenoxybenzene-1-carboximidamide” is1S/C13H12N2O2/c14-13 (15-16)10-5-4-8-12 (9-10)17-11-6-2-1-3-7-11/h1-9,13H,14H2
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“N’-hydroxy-3-phenoxybenzene-1-carboximidamide” is a powder at room temperature . It has a molecular weight of 228.25 .Scientific Research Applications
Biodegradation Mechanisms
Phenolic compounds like N'-hydroxy-3-phenoxybenzene-1-carboximidamide are involved in biodegradation processes. Aerobic microorganisms have been known to degrade phenol, a structurally similar compound, through oxygenation and ring cleavage pathways, forming catechol and other intermediates. These processes are crucial for bioremediation of contaminated environments, as they utilize indigenous bacteria to degrade pollutants like phenol into less harmful substances (van Schie & Young, 2000).
Chemical Oxidation Processes
N'-hydroxy-3-phenoxybenzene-1-carboximidamide is involved in chemical oxidation processes. For instance, its structural analog, N-hydroxyphthalimide, has been used as a key catalyst in the aerobic oxidation of organic compounds, providing a method to prepare phenol derivatives for pharmaceuticals. This demonstrates the potential of N'-hydroxy-3-phenoxybenzene-1-carboximidamide in facilitating similar chemical transformations (Aoki et al., 2005).
Metal Recovery and Liquid Extraction
In the field of metal recovery and liquid extraction, derivatives of N'-hydroxy-3-phenoxybenzene-1-carboximidamide have been used as extractants. For instance, N′-alkyloxypyridinecarboximidamides, a class of hydrophobic carboximidamides, have been effectively used to extract copper(II) from chloride solutions, indicating the potential application of similar compounds in industrial metal recovery processes (Wojciechowska et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-3-phenoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWADNKPGUSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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